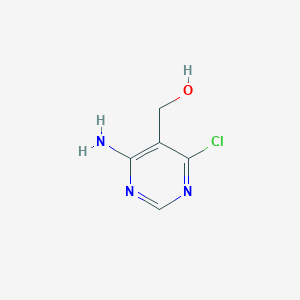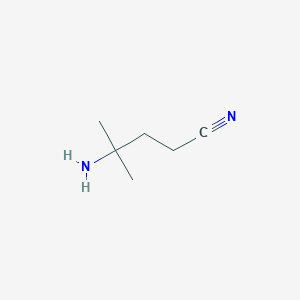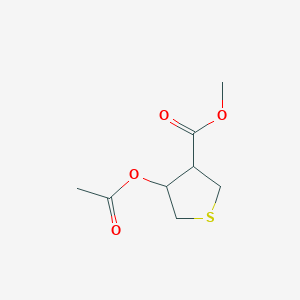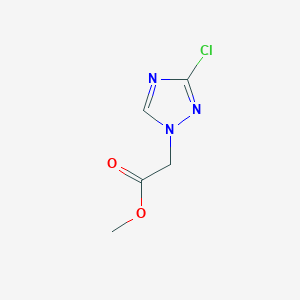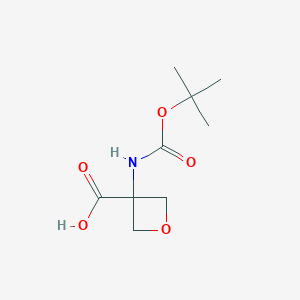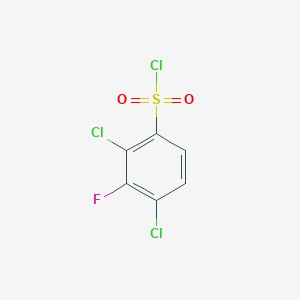
5-Bromo-2,3,4-trifluorophenol
Descripción general
Descripción
5-Bromo-2,3,4-trifluorophenol is a chemical compound with the CAS Number: 1073339-19-1. It has a molecular weight of 226.98 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2BrF3O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H . This indicates the presence of bromine, fluorine, and hydroxyl groups attached to a phenol ring.Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Regio- and Chemoselective Bromination
Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, revealing the potential of using bromo-substituted compounds like 5-Bromo-2,3,4-trifluorophenol in organic synthesis. They demonstrated that the bromination position can significantly influence the synthesis of various organic compounds, highlighting the importance of such bromo-substituted synthons in the preparation of useful substances (Shirinian et al., 2012).
Microflow Synthesis of Fluorinated Compounds
Deng et al. (2015) reported on the synthesis of 2,4,5-trifluorobenzoic acid via a microflow process, demonstrating the utility of related fluorinated compounds in pharmaceutical and material science. Although not directly involving this compound, this study exemplifies the broader context of fluorinated compound synthesis in which such bromo-fluorophenols may find application (Deng et al., 2015).
Material Science and Photophysical Properties
Photophysical and Electroluminescence Properties
Mauro et al. (2012) investigated the photophysical and electroluminescence properties of dinuclear rhenium(I) carbonyl complexes, indicating the potential use of bromo-substituted phenols in the development of high-efficiency organic light-emitting diodes (OLEDs). The study highlights the role of bromo-substituted compounds in enhancing the external quantum efficiencies of OLEDs (Mauro et al., 2012).
Channel Structure Modification by Fluorination
Reichenbächer et al. (2004) synthesized perfluorinated triazines to study their crystal structure and inclusion character. This research underlines the significance of fluorinated and brominated compounds in designing materials with specific inclusion properties, relevant to the functionalities of this compound (Reichenbächer et al., 2004).
Safety and Hazards
5-Bromo-2,3,4-trifluorophenol is classified under GHS07 for safety. The hazard statements include H302+H312+H332;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Mode of Action
It is known that halogenated phenols can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the target molecules.
Action Environment
The action, efficacy, and stability of 5-Bromo-2,3,4-trifluorophenol can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other chemicals, and the specific characteristics of the biological system in which the compound is acting.
Propiedades
IUPAC Name |
5-bromo-2,3,4-trifluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUNOCRIVMNERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,2-c]pyridine-6-carbohydrazide](/img/structure/B1526244.png)




